Cas no 2680734-33-0 (2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid)

2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid 化学的及び物理的性質
名前と識別子
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- EN300-28283362
- 2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid
- 2680734-33-0
- 2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid
-
- インチ: 1S/C11H14N2O4S/c1-2-5-17-11(16)12-4-3-9-13-8(7-18-9)6-10(14)15/h2,7H,1,3-6H2,(H,12,16)(H,14,15)
- InChIKey: WRTPQLHHLGXQTF-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(=O)O)N=C1CCNC(=O)OCC=C
計算された属性
- せいみつぶんしりょう: 270.06742811g/mol
- どういたいしつりょう: 270.06742811g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 8
- 複雑さ: 311
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 117Ų
2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28283362-5.0g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 5.0g |
$1821.0 | 2025-03-19 | |
Enamine | EN300-28283362-0.05g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
Enamine | EN300-28283362-1.0g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
Enamine | EN300-28283362-1g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 1g |
$628.0 | 2023-09-08 | ||
Enamine | EN300-28283362-0.5g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 0.5g |
$603.0 | 2025-03-19 | |
Enamine | EN300-28283362-10.0g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 10.0g |
$2701.0 | 2025-03-19 | |
Enamine | EN300-28283362-5g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 5g |
$1821.0 | 2023-09-08 | ||
Enamine | EN300-28283362-0.25g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
Enamine | EN300-28283362-2.5g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 | |
Enamine | EN300-28283362-0.1g |
2-[2-(2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid |
2680734-33-0 | 95.0% | 0.1g |
$553.0 | 2025-03-19 |
2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acidに関する追加情報
Introduction to 2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic Acid (CAS No. 2680734-33-0)
2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid, identified by its Chemical Abstracts Service (CAS) number 2680734-33-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a thiazole core appended with an acetic acid moiety and an ethylene bridge linked to an amino group further modified by an ester function, exhibits a structural complexity that positions it as a promising candidate for various biochemical applications.
The structural framework of this compound integrates several pharmacophoric elements that are widely recognized for their biological activity. The thiazole ring is a heterocyclic structure commonly found in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. Its presence in 2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid suggests potential interactions with biological targets such as enzymes and receptors. Additionally, the acetic acid side chain provides a polar and acidic functional group that may facilitate binding to specific protein sites or participate in hydrogen bonding interactions.
The ethylene bridge connecting the thiazole ring to the amino group introduces flexibility into the molecule, which can be advantageous for optimizing pharmacokinetic properties such as solubility and metabolic stability. The amino group itself is further elaborated by an ester function derived from propenoic acid (allene), creating a (prop-2-en-1-yloxy)carbonylamino substituent. This moiety is often employed in medicinal chemistry to enhance binding affinity or to modulate metabolic pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies utilizing molecular dynamics simulations and docking algorithms have suggested that the thiazole core of 2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid may interact with hydrophobic pockets of target proteins, while the polar functional groups could engage in favorable electrostatic or hydrogen bonding interactions. These insights are crucial for designing derivatives with enhanced efficacy and reduced off-target effects.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves the construction of the thiazole ring, followed by functionalization at multiple positions to introduce the acetic acid side chain and the ester-modified amino group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been employed to achieve high yields and enantiopurity where necessary. These methodologies not only highlight the synthetic prowess of modern chemistry but also underscore the importance of precision in constructing complex molecular architectures.
In the realm of drug discovery, 2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid has been investigated for its potential as a scaffold for novel therapeutic agents. Preliminary biological assays have revealed promising activity against certain enzymatic targets, particularly those involved in inflammatory pathways. The compound’s ability to modulate these pathways could make it a valuable starting point for developing treatments against conditions such as arthritis or autoimmune disorders. Furthermore, its structural features may allow for further derivatization to improve pharmacological properties such as selectivity and bioavailability.
The role of heterocyclic compounds like thiazole derivatives in medicinal chemistry cannot be overstated. They form the backbone of numerous FDA-approved drugs due to their versatility and biological compatibility. The incorporation of additional functional groups into these frameworks often leads to compounds with enhanced therapeutic profiles. In this context, CAS No. 2680734-33-0 stands out as a structurally unique entity that warrants further exploration.
Future research directions may focus on exploring analogs of 2-2-(2-{(prop-2-en-1-yloxy)carbonylamino}ethyl)-1,3-thiazol-4-ylacetic acid using structure-based drug design principles. By leveraging high-throughput screening technologies and artificial intelligence-driven virtual screening, researchers can rapidly identify lead compounds with optimized properties. Additionally, investigating the compound’s mechanism of action at a molecular level will provide critical insights into its therapeutic potential and help guide subsequent development efforts.
The growing emphasis on green chemistry principles may also influence how this compound is synthesized and utilized in future studies. Developing sustainable synthetic routes that minimize waste and reduce environmental impact will be essential for translating laboratory discoveries into viable pharmaceuticals. Innovations such as flow chemistry and biocatalysis offer promising alternatives to traditional batch processing methods.
In conclusion,CAS No 2680734 33 0 represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for developing novel bioactive molecules targeting various diseases. As our understanding of biological systems continues to expand,thiazole derivatives like 22 22 propenyl carbamate amido ethyl 13 thiazol 4 ylacetic acid will remain at forefront innovation within medicinal chemistry field .
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